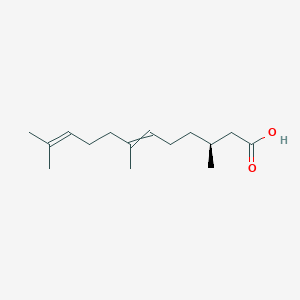
(3S)-3,7,11-Trimethyldodeca-6,10-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3,7,11-Trimethyldodeca-6,10-dienoic acid is an organic compound characterized by its unique structure, which includes a dodeca (12-carbon) backbone with three methyl groups and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,7,11-Trimethyldodeca-6,10-dienoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Grignard reagents, which are organomagnesium compounds used to form carbon-carbon bonds. The reaction conditions often require anhydrous (water-free) environments and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes to increase yield and efficiency. Catalysts such as palladium or platinum are often used to facilitate the formation of the desired product. The reaction conditions are carefully controlled to optimize temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(3S)-3,7,11-Trimethyldodeca-6,10-dienoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(3S)-3,7,11-Trimethyldodeca-6,10-dienoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential role in biological pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3,7,11-Trimethyldodeca-6,10-dienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact pathways and targets depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3R)-3,7,11-Trimethyldodeca-6,10-dienoic acid: This is the enantiomer of (3S)-3,7,11-Trimethyldodeca-6,10-dienoic acid, differing only in the spatial arrangement of atoms.
(3S)-3,7,11-Trimethyl-6,10-dodecadienoic acid: A closely related compound with a similar structure but different stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Properties
CAS No. |
60149-01-1 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(3S)-3,7,11-trimethyldodeca-6,10-dienoic acid |
InChI |
InChI=1S/C15H26O2/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h7,9,14H,5-6,8,10-11H2,1-4H3,(H,16,17)/t14-/m0/s1 |
InChI Key |
HDAQPCUHLCPEHS-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](CCC=C(C)CCC=C(C)C)CC(=O)O |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















